molecular formula C23H32N4O2S B2972149 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-55-1

1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No. B2972149
CAS RN: 868228-55-1
M. Wt: 428.6
InChI Key: BHXGZONQJYIMKS-UHFFFAOYSA-N
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Description

The compound seems to be a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a thiourea core, with various functional groups attached. These could include a 2,5-dimethoxyphenyl group, a 4-methylpiperazin-1-yl group, and a phenylpropan-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .

Scientific Research Applications

Dual 5-HT1A/SSRI Activities

The compound 1-(2,5-Dimethoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is related to a class of compounds synthesized for dual serotonin receptor (5-HT1A) and serotonin reuptake inhibitor (SSRI) activities. These compounds were designed based on drug design strategies targeting the 5-HT1A receptor and serotonin transporter (5-HTT), indicating potential applications in the development of treatments for disorders related to the serotonergic system, such as depression and anxiety (Li, Zhang, Zhou, & Liu, 2008).

Antimicrobial and Antipsychotic Potential

Another avenue of research involves the synthesis of derivatives with a focus on antimicrobial and antipsychotic effects. For example, compounds with modifications in the piperazinyl and thiourea groups have been developed to evaluate their neuroleptic and antimicrobial activities. This includes exploration into the synthesis of thieno[2,3-b][1,5]benzoxazepines and their analogues, which show promise as potent antipsychotic drugs with potential applications in treating psychiatric disorders (Kohara et al., 2002).

Antibacterial Agents

Research into the development of new antibacterial agents has led to the synthesis of arylpiperazinyl oxazolidinones with diversified N-substituents, including thiourea, demonstrating in vitro activities against resistant Gram-positive strains such as MRSA and VRE. These findings suggest potential applications in addressing antibiotic resistance, a growing concern in healthcare (Jang et al., 2004).

Anticancer Research

In the field of cancer research, new asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects on cancer cells, including Ehrlich carcinoma and K562 human leukemia cells. The inhibitory activities of these compounds on DNA topoisomerases I and II-alpha highlight their potential as therapeutic agents in cancer treatment (Esteves-Souza et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Without specific information on this compound or its targets, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to elucidate its mechanism of action, investigations into its synthesis and reactivity, or the development of new applications based on its properties .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-17(24-23(30)25-20-16-19(28-3)10-11-21(20)29-4)22(18-8-6-5-7-9-18)27-14-12-26(2)13-15-27/h5-11,16-17,22H,12-15H2,1-4H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXGZONQJYIMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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